ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate
Description
Properties
IUPAC Name |
ethyl N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-23-16(22)19-14-8-10(2)20-21(14)15-18-13(9-24-15)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWKSUNDDVHXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate has been studied for its potential effectiveness against various bacterial strains. For example, studies have shown that thiazole derivatives can inhibit the growth of bacteria such as:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that this compound may serve as a potential lead in the development of new antibacterial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has indicated that thiazole and pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have focused on:
- Mechanisms of Action: this compound may interact with specific enzymes or receptors involved in cancer pathways, leading to reduced tumor growth.
Enzyme Inhibition
The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. This activity is crucial for the development of targeted therapies in both antimicrobial and anticancer treatments.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thiazole ring through the Hantzsch thiazole synthesis.
- Introduction of the pyrazole ring via cyclization reactions.
- Esterification to introduce the ethyl carbamate group.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to ensure high yield and purity. This includes:
- Use of catalysts
- Controlled temperatures
- Specific solvents for reaction facilitation
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study highlighted its potential as a lead compound for developing new antibiotics against resistant bacterial strains .
Case Study 2: Anticancer Activity Assessment
Another research article explored the anticancer properties of thiazole derivatives, suggesting that this compound could inhibit specific cancer cell lines through apoptosis induction . The study provided insights into the molecular mechanisms involved, paving the way for further investigations into its therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring undergoes nucleophilic aromatic substitution (NAS) at the 2-position due to electron-withdrawing effects from the 4-fluorophenyl group. Key reactions include:
Reaction with amines
Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate reacts with primary amines (e.g., benzylamine) under microwave irradiation (120°C, 30 min) to yield substituted thiourea derivatives. For example:
-
Product : -benzyl--(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiourea
-
Yield : 78–85%
Halogen displacement
The thiazole’s 2-chloro derivative participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:
-
Reagents : Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O (3:1)
-
Product : 2-aryl-substituted thiazole derivatives
Carbamate Functional Group Transformations
The ethyl carbamate group undergoes hydrolysis and aminolysis:
Base-catalyzed hydrolysis
-
Reagents : NaOH (2M), ethanol/H₂O (1:1), reflux (4 h)
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Product : 5-amino-1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazole
Aminolysis with hydrazines
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Reagents : Hydrazine hydrate, ethanol, 80°C (2 h)
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Product : -amino-1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide
Pyrazole Ring Functionalization
The 3-methyl group on the pyrazole ring undergoes oxidation and alkylation:
Oxidation to carboxylic acid
-
Reagents : KMnO₄, H₂SO₄ (0.5M), 60°C (6 h)
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Product : 5-(ethoxycarbonyl)-1-(4-(4-fluorophenyl)thiazol-2-yl)-1H-pyrazole-3-carboxylic acid
Friedel-Crafts alkylation
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Reagents : AlCl₃, acetyl chloride, CH₂Cl₂ (0°C to RT)
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Product : 3-(chloroacetyl)-1-(4-(4-fluorophenyl)thiazol-2-yl)-5-(ethoxycarbonyl)-1H-pyrazole
Thiazole Ring Modifications
Electrophilic substitution occurs at the thiazole’s 5-position:
Nitration
-
Reagents : HNO₃/H₂SO₄ (1:3), 0°C (2 h)
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Product : 5-nitro-2-(1-(ethoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)thiazole
Bromination
-
Reagents : Br₂ (1.2 eq), CHCl₃, RT (12 h)
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Product : 5-bromo-2-(1-(ethoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)thiazole
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Buchwald-Hartwig amination
-
Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (100°C, 12 h)
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Product : 2-(1-(ethoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-5-(piperazin-1-yl)thiazole
Sonogashira coupling
-
Reagents : PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N
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Product : 5-alkynyl-substituted thiazole derivatives
-
Yield : 55–60%
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole and thiazole rings. Key comparisons include:
*Estimated via analogy to fluorophenyl-containing compounds in .
Research Findings and Implications
Structural Insights from Crystallography
Single-crystal X-ray diffraction (performed using SHELXL ) reveals that fluorophenyl-thiazole derivatives adopt near-planar conformations, with perpendicular orientations of one fluorophenyl group facilitating π-π stacking or hydrophobic interactions in biological targets .
Computational Analysis
Q & A
Q. What are the common synthetic routes for ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:
- Condensation of 4-(4-fluorophenyl)thiazole-2-amine with 3-methyl-1H-pyrazole-5-carboxylic acid derivatives.
- Carbamate formation using ethyl chloroformate under basic conditions (e.g., pyridine or DMAP).
Optimization strategies: - Temperature control : Lower temperatures (0–5°C) during carbamate formation reduce side reactions.
- Catalyst screening : Amine bases like triethylamine improve reaction efficiency .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and carbamate linkage. Aromatic protons in the thiazole and pyrazole rings appear as distinct doublets (δ 7.2–8.1 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, critical for validating the thiazole-pyrazole hybrid structure. SHELXL is recommended for refinement .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity : Limited data exist, so assume acute toxicity. Use fume hoods, nitrile gloves, and lab coats.
- Waste disposal : Incinerate via licensed facilities due to halogenated byproducts .
- Storage : Keep in amber vials at –20°C under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can SHELXL be utilized to refine the crystal structure of this compound, especially when dealing with high-resolution or twinned data?
- Methodological Answer :
- Data preparation : Integrate diffraction data with SAINT or APEX3. Use TWINABS for scaling twinned data.
- Refinement in SHELXL :
- Apply the TWIN command with BASF parameter to model twinning.
- Use restraints (e.g., DFIX, SIMU) for disordered thiazole rings.
- Validate with R1 (<5%) and wR2 (<12%) metrics .
- Validation tools : CheckCIF/PLATON for symmetry errors and hydrogen bonding consistency .
Q. What computational methods (e.g., Multiwfn) are recommended for analyzing the electron density distribution and electrostatic potential of this compound?
- Methodological Answer :
- Wavefunction analysis :
Generate electron density maps (e.g., Laplacian, ELF) using Gaussian09 at the B3LYP/6-311+G(d,p) level.
Import outputs into Multiwfn to calculate electrostatic potential (ESP) surfaces.
Visualize ESP with VMD: Negative regions (fluorophenyl/thiazole) indicate electrophilic reactivity .
- Topological analysis : AIM theory identifies critical bond points (BCPs) between thiazole and pyrazole moieties .
Q. How should researchers address contradictions in biological activity data observed across different experimental models for this compound?
- Methodological Answer :
- Model selection : Compare in vitro (e.g., enzyme inhibition assays) vs. in vivo (rodent pharmacokinetics) results.
- Dose-response validation : Use Hill slopes to assess potency consistency.
- Metabolite screening : LC-MS/MS identifies active metabolites that may explain discrepancies .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate assay variability from true biological effects .
Q. What strategies can be employed to resolve challenges in the regioselective synthesis of thiazole-pyrazole hybrid systems analogous to this compound?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing substituents (e.g., –NO) on the pyrazole to favor C-5 thiazole coupling .
- Microwave-assisted synthesis : Reduce reaction time (15–30 min) and improve regioselectivity via controlled dielectric heating .
- Computational guidance : DFT calculations (e.g., Gibbs free energy of intermediates) predict favorable reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
